FMOC-DL-3-benzothienylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

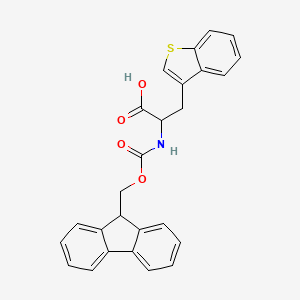

FMOC-DL-3-benzothienylalanine: is a synthetic amino acid derivative characterized by the presence of a benzothiophene ring and an alpha-amino acid functionality.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of FMOC-DL-3-benzothienylalanine typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (FMOC) group. The FMOC group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (FMOC-OSu) . The reaction conditions often involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described for laboratory synthesis, with optimization for yield and purity.

化学反応の分析

Peptide Coupling Reactions

The compound participates in standard amide bond formation during peptide elongation. Activation reagents such as HBTU or HATU are used with tertiary amines (e.g., DIPEA):

| Coupling Reagent | Solvent | Efficiency | Application Example | Reference |

|---|---|---|---|---|

| HBTU/DIPEA | DMF | >90% yield | Incorporation into urea-based PSMA inhibitors | |

| HATU/DIPEA | DCM | ~85% yield | Synthesis of fluorescent probes |

Coupling efficiency depends on steric hindrance from the benzothiophene group, which may slightly reduce reaction rates compared to canonical amino acids .

Stability and Side Reactions

The compound exhibits unique stability profiles due to its aromatic side chain:

Functionalization of the Benzothiophene Moiety

The benzothiophene group enables post-synthetic modifications for bioconjugation or fluorescence labeling:

These reactions expand utility in drug development and materials science .

Comparative Reactivity with Canonical Amino Acids

科学的研究の応用

Key Applications

1. Peptide Synthesis

- FMOC-DL-3-benzothienylalanine is a critical building block in solid-phase peptide synthesis (SPPS). Its FMOC (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences.

- Case Study: In a study on HIV-1 envelope gp120 antagonists, peptides incorporating this compound demonstrated enhanced binding affinity and stability, showcasing its utility in developing therapeutic peptides against viral infections .

2. Drug Development

- The compound's unique structure contributes to the design of novel therapeutic agents targeting specific biological pathways, particularly in oncology and neurodegenerative diseases.

- Example: Research indicates that analogs containing this compound can inhibit interactions at critical receptor sites, providing avenues for drug development against diseases like HIV and obesity .

3. Bioconjugation

- This compound is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is vital for creating targeted drug delivery systems and improving the efficacy of therapeutic agents.

- Application Insight: Its use in conjugating peptides with fluorescent markers enhances imaging capabilities in biological research, allowing for better visualization of cellular processes .

4. Fluorescent Probes

- The compound's inherent fluorescent properties make it suitable for developing fluorescent probes used in various imaging applications.

- Research Finding: Studies have shown that incorporating this amino acid into peptide structures can significantly enhance their fluorescence, making them effective tools for tracking biological interactions .

5. Material Science

- Incorporation of this compound into polymer matrices has been shown to improve mechanical properties, which is beneficial for developing advanced materials with specific functional attributes.

- Example Application: Research into polymer composites has indicated that adding this compound can enhance tensile strength and flexibility, making it valuable in industrial applications .

Data Tables

作用機序

The mechanism of action of FMOC-DL-3-benzothienylalanine involves its role as a protecting group for amino acids during peptide synthesis. The FMOC group is base-labile, meaning it can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . The benzothiophene ring provides additional stability and functionality to the compound, making it useful in various synthetic applications .

類似化合物との比較

FMOC-DL-3-benzothienylalanine can be compared with other FMOC-protected amino acids, such as:

FMOC-L-3-benzothienylalanine: Similar in structure but differs in the stereochemistry of the amino acid.

FMOC-D-3-benzothienylalanine: Another stereoisomer with different biological properties.

FMOC-phenylalanine: Lacks the benzothiophene ring but is widely used in peptide synthesis.

The uniqueness of this compound lies in its benzothiophene ring, which imparts distinct chemical and biological properties compared to other FMOC-protected amino acids.

生物活性

FMOC-DL-3-benzothienylalanine is a synthetic amino acid derivative characterized by the presence of a benzothiophene ring and an alpha-amino acid functionality. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique structural properties and potential biological activities.

Overview of Biological Activities

1. Antimicrobial Properties

this compound exhibits antimicrobial properties, which are common among FMOC-protected amino acids. These properties are primarily attributed to the ability of the compound to disrupt bacterial membranes and inhibit growth at low concentrations. Similar compounds, such as FMOC-phenylalanine, have demonstrated effective antibacterial activity by entering bacterial cells and reducing intracellular glutathione levels.

2. Protein-Protein Interactions

This compound is utilized in studies focusing on protein-protein interactions and enzyme mechanisms. Its unique benzothiophene structure may facilitate specific binding interactions that are critical for understanding various biochemical pathways .

3. Potential Therapeutic Applications

Research indicates that this compound could have therapeutic applications, particularly in the development of novel antimicrobial agents and anticancer therapies. The compound's ability to interact with biomolecules suggests potential roles in drug design and development.

The mechanism of action for this compound is not fully elucidated; however, several studies suggest that it may involve:

- Disruption of Cellular Functions : The compound can interfere with cellular processes by altering membrane integrity or influencing enzyme activity.

- Biochemical Pathways : It is known that FMOC-protected amino acids can engage in various biochemical pathways, potentially affecting metabolic processes within cells .

Comparative Analysis with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| FMOC-L-3-benzothienylalanine | L-stereoisomer | Similar antimicrobial properties |

| FMOC-D-3-benzothienylalanine | D-stereoisomer | Different stereochemistry affects activity |

| FMOC-3-thienyl-DL-alanine | Thienyl instead of benzothiophene | Variations in chemical reactivity |

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds:

- Tryptophan Analogues : Research on tryptophan analogues, including those with benzothiophene moieties, demonstrated significant differences in receptor binding efficacy based on side-chain orientation. For instance, compounds with the 3-benzothienyl side chain showed enhanced activity compared to their counterparts .

- Cyclic Cell-Penetrating Peptides : Substitution of L-3-benzothienylalanine in cyclic peptides resulted in improved cytosolic entry and biological efficacy, indicating that modifications in structure can lead to enhanced biological functions .

Future Directions

The exploration of this compound's biological activities is still in its early stages. Future research could focus on:

- Mechanistic Studies : Further elucidating the specific mechanisms through which this compound exerts its biological effects.

- Therapeutic Development : Investigating its potential as a lead compound for new antimicrobial or anticancer drugs.

- Synthetic Modifications : Exploring how variations in structure influence biological activity and receptor interactions.

特性

IUPAC Name |

3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIZNDWONIMCGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。